1-Amino-2-methylbutan-2-ol
Overview
Description
1-Amino-2-methylbutan-2-ol is an organic compound with the molecular formula C5H13NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain
Preparation Methods
1-Amino-2-methylbutan-2-ol can be synthesized through several methods:
Synthetic Routes: One common method involves the reductive amination of 2-methyl-2-butanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction typically occurs under mild conditions and yields the desired amino alcohol.
Industrial Production: Industrially, this compound can be produced through catalytic hydrogenation of the corresponding nitro compound or by using biocatalytic methods involving enzymes like amine dehydrogenases. These methods are efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
1-Amino-2-methylbutan-2-ol undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions: Typical reagents include sodium cyanoborohydride for reductive amination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products: Major products from these reactions include ketones, aldehydes, and substituted amino alcohols.
Scientific Research Applications
1-Amino-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions. It helps in understanding the stereochemistry of biological processes.
Medicine: It has potential applications in drug development, particularly in the synthesis of chiral pharmaceuticals. Its derivatives are studied for their biological activity and therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-amino-2-methylbutan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors in biological systems, influencing their activity and function.
Pathways Involved: The compound can participate in metabolic pathways, where it may be converted into other biologically active molecules. Its chiral nature allows it to selectively interact with specific targets, leading to desired biological effects.
Comparison with Similar Compounds
1-Amino-2-methylbutan-2-ol can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-amino-2-methyl-1-propanol, 2-amino-2-methyl-1-butanol, and 3-amino-2-methyl-1-butanol share structural similarities with this compound.
Uniqueness: What sets this compound apart is its specific arrangement of functional groups and its chiral center, which confer unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various applications.
Properties
IUPAC Name |
1-amino-2-methylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(2,7)4-6/h7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYVEOGDJNQNEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965728 | |
Record name | 1-Amino-2-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51411-49-5 | |
Record name | 1-Amino-2-methyl-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51411-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-2-methylbutan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-2-methylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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